molecular formula C33H31N5O4S B15084559 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15084559
M. Wt: 593.7 g/mol
InChI Key: FHWVNNFWDWLGGK-QXUDOOCXSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C32H30N4O3S and a molecular weight of 550.685 g/mol . This compound is notable for its intricate structure, which includes multiple aromatic rings, methoxy groups, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of multiple aromatic rings, methoxy groups, and a triazole ring This structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C33H31N5O4S

Molecular Weight

593.7 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H31N5O4S/c1-23-9-12-26(13-10-23)32-36-37-33(38(32)27-14-16-28(40-2)17-15-27)43-22-31(39)35-34-20-25-11-18-29(30(19-25)41-3)42-21-24-7-5-4-6-8-24/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+

InChI Key

FHWVNNFWDWLGGK-QXUDOOCXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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